1-[3-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(FURAN-2-CARBONYL)THIOUREA
Overview
Description
1-[3-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(FURAN-2-CARBONYL)THIOUREA is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(FURAN-2-CARBONYL)THIOUREA typically involves the use of 2-aminophenol as a precursor. The reaction conditions often include the use of aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various catalytic systems such as nanocatalysts, metal catalysts, and ionic liquid catalysts . For instance, an FeCl3-catalyzed aerobic oxidation reaction can be employed to synthesize benzoxazole derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(FURAN-2-CARBONYL)THIOUREA undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often catalyzed by metal catalysts.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: FeCl3, aerobic conditions, toluene as a solvent, 110°C.
Reduction: Sodium borohydride, methanol as a solvent, room temperature.
Substitution: Various nucleophiles or electrophiles, appropriate solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazolyl derivatives, while reduction can produce reduced thiourea derivatives.
Scientific Research Applications
1-[3-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(FURAN-2-CARBONYL)THIOUREA has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-[3-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(FURAN-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-N’-(DIPHENYLACETYL)THIOUREA .
- N-[3-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]NAPHTHALENE-2-CARBOXAMIDE .
Uniqueness
1-[3-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(FURAN-2-CARBONYL)THIOUREA is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-12-10-13(2)19-17(11-12)23-21(28-19)15-6-4-7-16(14(15)3)24-22(29)25-20(26)18-8-5-9-27-18/h4-11H,1-3H3,(H2,24,25,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAYWOZMNVFLEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=S)NC(=O)C4=CC=CO4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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